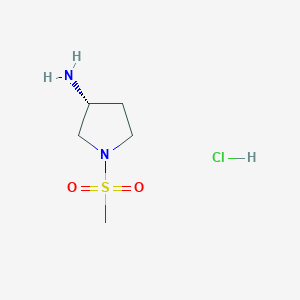![molecular formula C15H24BNO4S B1404097 Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide CAS No. 914606-98-7](/img/structure/B1404097.png)
Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide
説明
The compound seems to contain a tetramethyl-[1,3,2]dioxaborolan-2-yl group . This group is found in various compounds and is often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar groups have been synthesized. For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was synthesized and its structure confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies .
科学的研究の応用
Synthesis and Molecular Structure
The synthesis of compounds related to Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide involves innovative approaches to creating boric acid ester intermediates with benzene rings. Studies have detailed the preparation of these compounds through a series of substitution reactions, confirming their structures using a combination of FTIR, 1H, and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. These methods provide insight into the molecular configurations and potential for further chemical modifications (Huang et al., 2021).
Applications in Polymer Synthesis
Research into the applications of such compounds extends into polymer science, where they are used to synthesize new materials with specific properties. For instance, sulfonated polyimide membranes synthesized from related compounds exhibit promising gas permeation and separation properties. These materials are explored for their potential in applications requiring selective gas separation, highlighting the versatility and utility of Propane-2-sulfonic acid derivatives in advanced material science (Tanaka et al., 2006).
Catalytic Properties and Chemical Reactions
The catalytic properties of metal coordination polymers derived from phenyl sulfonate, including those related to the compound , have been studied for their efficiency in facilitating chemical reactions under solvent-free conditions. These polymers have shown effectiveness in the green synthesis of various compounds through the Biginelli reaction, demonstrating the compound's relevance in catalysis and organic synthesis (Wang et al., 2015).
Environmental and Biochemical Applications
Further research explores the environmental and biochemical applications of derivatives of Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide. Studies on sulfonated block copolymers and their use in fuel-cell technologies suggest potential for these compounds in developing energy-efficient materials. The focus on proton exchange membranes and their properties underlines the significant impact these materials could have on sustainable energy solutions (Bae et al., 2009).
特性
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4S/c1-11(2)22(18,19)17-13-9-7-12(8-10-13)16-20-14(3,4)15(5,6)21-16/h7-11,17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHPCBICXLFFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



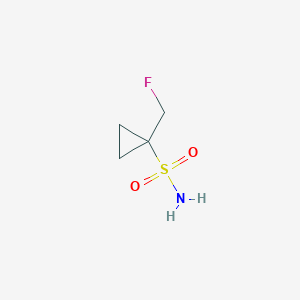


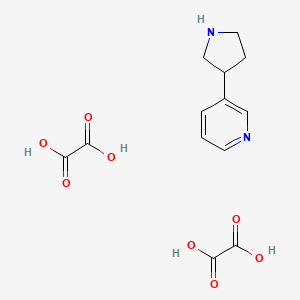
![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)
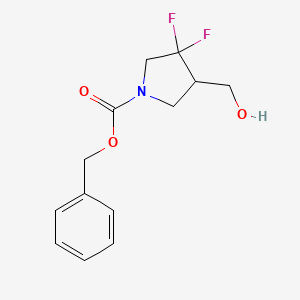
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)
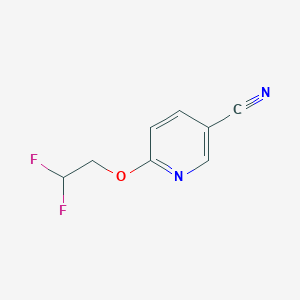
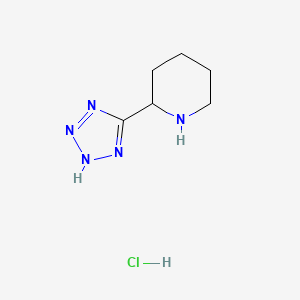
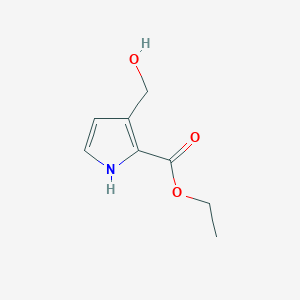
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)
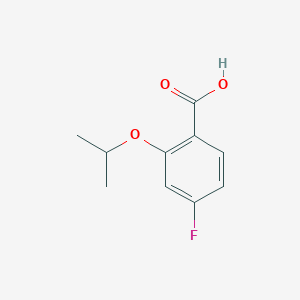
![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)
